

Spectroscopic and Synthetic Profile of 5,8-Dibromoquinoxaline: A Technical Guide

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Compound of Interest

Compound Name: **5,8-Dibromoquinoxaline**

Cat. No.: **B189913**

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For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the spectroscopic data and synthesis of **5,8-Dibromoquinoxaline**, a key intermediate in various chemical syntheses.

This technical guide outlines the essential spectroscopic characteristics of **5,8-Dibromoquinoxaline**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols. The strategic synthesis of this compound is also detailed, providing a comprehensive resource for its application in research and development.

Synthesis of 5,8-Dibromoquinoxaline

A common and effective method for the synthesis of **5,8-Dibromoquinoxaline** involves the condensation reaction of 3,6-dibromo-1,2-phenylenediamine with glyoxal.

Experimental Protocol: Synthesis

To a solution of 3,6-dibromo-1,2-phenylenediamine in a suitable solvent such as ethanol, an aqueous solution of glyoxal (40% in water) is added dropwise at room temperature. The reaction mixture is then stirred for a specified period, typically ranging from a few hours to overnight, during which the product precipitates. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove any unreacted starting materials, and then dried under vacuum to yield **5,8-Dibromoquinoxaline**.

Spectroscopic Data

The structural confirmation and purity of the synthesized **5,8-Dibromoquinoxaline** are established through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **5,8-Dibromoquinoxaline**.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.92	d	2H	H-2, H-3
8.05	s	2H	H-6, H-7

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
145.5	C-2, C-3
142.1	C-4a, C-8a
133.8	C-6, C-7
125.2	C-5, C-8

A sample of **5,8-Dibromoquinoxaline** (typically 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060-3080	Weak	Aromatic C-H stretch
1600-1450	Medium-Strong	C=C and C=N stretching vibrations
~830	Strong	C-H out-of-plane bending
~750	Strong	C-Br stretching vibration

The IR spectrum is typically recorded using the KBr pellet method. A small amount of **5,8-Dibromoquinoxaline** (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

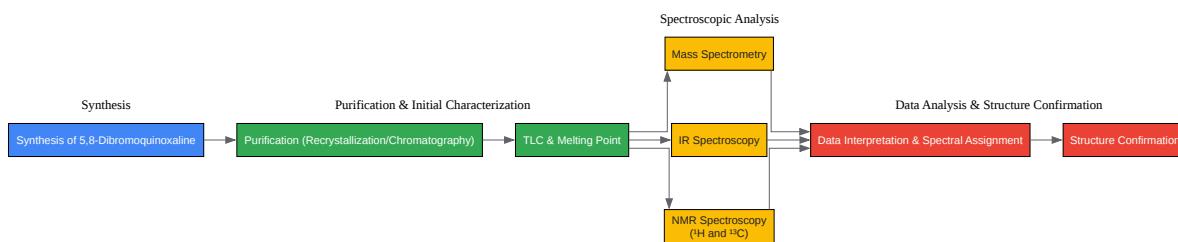
m/z	Relative Intensity (%)	Assignment
288, 290, 286	~50, 100, ~50	[M] ⁺ , [M+2] ⁺ , [M-2] ⁺ (Molecular ion cluster due to two Br isotopes)
209, 211	[M-Br] ⁺	
130	[M-2Br] ⁺	
102	[C ₆ H ₂ N ₂] ⁺	
76	[C ₆ H ₄] ⁺	

The mass spectrum of **5,8-Dibromoquinoxaline** exhibits a characteristic isotopic pattern for a dibrominated compound, with the molecular ion peaks $[M]^+$, $[M+2]^+$, and $[M+4]^+$ having relative intensities of approximately 1:2:1 due to the presence of the ^{79}Br and ^{81}Br isotopes. The fragmentation pattern involves the sequential loss of bromine atoms and the quinoxaline ring fragments.

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **5,8-Dibromoquinoxaline**.



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*Workflow for the synthesis and spectroscopic characterization of **5,8-Dibromoquinoxaline**.*

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